molecular formula C12H8N4O3 B6212842 3-(5-nitro-1H-pyrrol-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile CAS No. 2731010-68-5

3-(5-nitro-1H-pyrrol-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile

Cat. No.: B6212842
CAS No.: 2731010-68-5
M. Wt: 256.2
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Description

3-(5-nitro-1H-pyrrol-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile is an organic compound that features a nitro-substituted pyrrole ring, a pyridine ring, and a nitrile group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-nitro-1H-pyrrol-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Ring: Starting from a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis or other cyclization methods.

    Formation of the Pyridine Ring: The pyridine ring can be introduced through a condensation reaction with a suitable aldehyde or ketone.

    Formation of the Propanenitrile Moiety: The nitrile group can be introduced via a nucleophilic substitution reaction using a cyanide source.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to ensure scalability and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group can yield amino derivatives.

    Hydroxy Derivatives: Hydrolysis of the nitrile group can yield carboxylic acids or amides.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Drug Development: Compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as anti-inflammatory, antimicrobial, or anticancer agents.

Medicine

    Diagnostic Agents: The compound may be used in the development of diagnostic agents for imaging or detection of diseases.

Industry

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(5-nitro-1H-pyrrol-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group could be involved in redox reactions, while the nitrile group might participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(5-nitro-1H-pyrrol-2-yl)-3-oxo-2-(pyridin-2-yl)propanenitrile: Similar structure but with a different position of the pyridine ring.

    3-(5-nitro-1H-pyrrol-2-yl)-3-oxo-2-(pyridin-4-yl)propanenitrile: Similar structure but with a different position of the pyridine ring.

Uniqueness

The unique combination of the nitro-substituted pyrrole ring, pyridine ring, and nitrile group in 3-(5-nitro-1H-pyrrol-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in designing new compounds with tailored properties for specific applications.

Properties

CAS No.

2731010-68-5

Molecular Formula

C12H8N4O3

Molecular Weight

256.2

Purity

95

Origin of Product

United States

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